ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE
Overview
Description
ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE is a synthetic organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an ethyl carbamate group attached to the anthraquinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE typically involves the reaction of 1-aminoanthraquinone with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then cyclized to yield the target compound. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the formation of the carbamate intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents, reagents, and reaction conditions is critical to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted carbamates. These products can have distinct chemical and biological properties, making them useful in different applications.
Scientific Research Applications
ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. These mechanisms contribute to its antimicrobial, antifungal, and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2-METHYLBENZAMIDE: This compound has a similar anthraquinone core but with a different substituent, leading to distinct chemical and biological properties.
2-CHLORO-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)ACETAMIDE: Another derivative with a chloroacetamide group, known for its antimicrobial activity.
Uniqueness
ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE is unique due to its ethyl carbamate group, which imparts specific reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
ethyl N-(9,10-dioxoanthracen-1-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-22-17(21)18-13-9-5-8-12-14(13)16(20)11-7-4-3-6-10(11)15(12)19/h3-9H,2H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKZFJICKMOZLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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